molecular formula C12H10N4O B8700895 1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl- CAS No. 98477-03-3

1H-Pyrazole-4-carboxamide, 5-cyano-N-methyl-1-phenyl-

Cat. No. B8700895
Key on ui cas rn: 98477-03-3
M. Wt: 226.23 g/mol
InChI Key: HHQRKCHGUBYEGN-UHFFFAOYSA-N
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Patent
US04589905

Procedure details

A solution of 5.6 g of 5-bromo-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide and 2 g of sodium cyanide in 30 ml of DMF was heated at approximately 100° C. for 24 hours. An additional 2 g of sodium cyanide was next added to the reaction mixture which was then heated for an additional 24 hours at 100° C. The solution was poured into ice water and the precipitated solid was collected by filtration. The product thus isolated was recrystallized from 3A ethanol to provide 1.8 g of 5-cyano-1-phenyl-N-methyl-1H-pyrazole-4-carboxamide. MP=203°-204° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:15][CH3:16])=[O:14].[C-:17]#[N:18].[Na+]>CN(C=O)C>[C:17]([C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([NH:15][CH3:16])=[O:14])#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
BrC1=C(C=NN1C1=CC=CC=C1)C(=O)NC
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The product thus isolated
CUSTOM
Type
CUSTOM
Details
was recrystallized from 3A ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=NN1C1=CC=CC=C1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 39.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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